molecular formula C20H26N2O3 B4523305 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide

Cat. No.: B4523305
M. Wt: 342.4 g/mol
InChI Key: BUHVIXMXNGVZOJ-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.19434270 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

Researchers have developed methods for synthesizing quinoline derivatives and explored their chemical properties, such as electrophilic substitution reactions and nucleophilic substitution. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involves coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by a series of reactions including treatment with Р2S5 and oxidation with potassium ferricyanide (El’chaninov & Aleksandrov, 2017).

Catalytic Cyclization

The palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to synthesize 5-methylfuro[3,2-c]quinolin-4(5H)-one showcases the compound's application in creating heterocyclic structures, optimizing yield through variations in catalyst, base, and solvent (Lindahl et al., 2006).

Structural Studies and Design Principles

Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid were synthesized for structural studies, revealing helical structures stabilized by intramolecular hydrogen bonds, demonstrating design principles for creating stable helical conformations (Jiang et al., 2003).

Radioligand Visualization

Quinoline-2-carboxamide derivatives have been explored as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET), indicating their use in medical imaging and diagnostics (Matarrese et al., 2001).

Photocatalytic and Antioxidant Activities

Furoquinoline derivatives were synthesized to study their effects on radical-induced oxidation of DNA, showcasing the potential of quinoline derivatives in antioxidant applications and DNA protection (Wang & Liu, 2012).

Properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13(2)11-22(20(24)18-5-4-8-25-18)12-16-10-15-9-14(3)6-7-17(15)21-19(16)23/h6-7,9-10,13,18H,4-5,8,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVIXMXNGVZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide
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N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide

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